BenchChemオンラインストアへようこそ!

6-(Hydroxymethyl)uracil

Synthetic Chemistry Pharmaceutical Intermediates Process Development

6-(Hydroxymethyl)uracil is the essential, non-substitutable precursor for Tipiracil hydrochloride synthesis—an FDA-approved thymidine phosphorylase inhibitor for metastatic colorectal cancer. The patented industrial route achieves >99.0% purity of the 6-(chloromethyl)uracil intermediate via direct chlorination of the unique 6-hydroxymethyl group—a transformation impossible with unsubstituted uracil. This compound also serves as a versatile building block for anticancer nucleoside analogs and glycogen phosphorylase inhibitors for type 2 diabetes research. Suppliers offer ≥98% purity with full QC documentation (HPLC, NMR).

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 22126-44-9
Cat. No. B1580794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)uracil
CAS22126-44-9
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)CO
InChIInChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10)
InChIKeyJVZRLPFSWSIONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)uracil (CAS 22126-44-9): A Pyrimidine Building Block for Anticancer and Antiviral Drug Development


6-(Hydroxymethyl)uracil (6-HMU, CAS 22126-44-9) is a pyrimidine nucleobase derivative characterized by a hydroxymethyl substituent at the 6-position of the uracil ring [1]. The compound exists as a white to off-white solid with a molecular weight of 142.11 g/mol [1]. 6-HMU serves as a key intermediate in the synthesis of Tipiracil hydrochloride (an FDA-approved thymidine phosphorylase inhibitor for metastatic colorectal cancer therapy) and is documented in primary literature as a building block for nucleoside analog development [2].

Why Unsubstituted Uracil or Other Pyrimidine Analogs Cannot Functionally Replace 6-(Hydroxymethyl)uracil in Key Synthesis Routes


The 6-hydroxymethyl functional group provides a critical reactive handle for downstream synthetic transformations that is absent in unsubstituted uracil and other simple pyrimidine analogs. In the established industrial route to Tipiracil hydrochloride, 6-(hydroxymethyl)uracil undergoes direct chlorination to yield 6-(chloromethyl)uracil with >99.0% purity—a transformation that cannot be accomplished with uracil lacking the hydroxymethyl moiety [1]. Computational predictions indicate that the presence of the hydroxymethyl group confers significantly improved aqueous solubility relative to unsubstituted uracil [2]. Furthermore, structural differences in substitution position dictate distinct enzyme-substrate interactions: 6-substituted uracils exhibit enhanced susceptibility to phosphorolysis by pyrimidine nucleoside phosphorylase, whereas 5-substituted analogs show markedly reduced substrate activity [3].

Quantitative Differentiation Evidence for 6-(Hydroxymethyl)uracil: Direct and Cross-Study Comparisons with Uracil Analogs


Synthetic Utility: 6-(Hydroxymethyl)uracil as the Exclusive Precursor to High-Purity 6-(Chloromethyl)uracil

In the patented synthesis of Tipiracil hydrochloride, 6-(hydroxymethyl)uracil is the specific and non-substitutable intermediate for producing 6-(chloromethyl)uracil via direct chlorination. Unsubstituted uracil cannot undergo this transformation due to the absence of the reactive 6-hydroxymethyl group [1].

Synthetic Chemistry Pharmaceutical Intermediates Process Development

Cytotoxicity Profile: 5-Fluoro-6-(Hydroxymethyl)uridine Exhibits Potency Comparable to 5-Fluorouracil

The nucleoside derivative 5-fluoro-6-(hydroxymethyl)uridine, synthesized from 6-(hydroxymethyl)uridine as a key intermediate, exhibited cytotoxicity comparable to the clinically established antimetabolite 5-fluorouracil against human tumor cell lines. This demonstrates that the 6-hydroxymethyl moiety does not abolish anticancer activity when incorporated into nucleoside structures [1].

Anticancer Research Nucleoside Analogs Cytotoxicity

Enzyme Substrate Specificity: 6-Hydroxymethyl Substitution Enhances Susceptibility to Phosphorolysis

Among a series of 6-substituted uridine derivatives, 6-(hydroxymethyl)uridine (compound 39) and its 6-fluoromethyl counterpart (41) exhibited enhanced susceptibility to phosphorolysis by E. coli pyrimidine nucleoside phosphorylase. In contrast, 5-fluoro-6-substituted uridines were the poorest substrates for this enzyme [1].

Enzymology Nucleoside Metabolism Prodrug Design

Solubility Advantage: Predicted Aqueous Solubility of 6-(Hydroxymethyl)uracil vs. Unsubstituted Uracil

Computational predictions indicate that 6-(hydroxymethyl)uracil possesses a calculated aqueous solubility of 13.3 mg/mL and a predicted logP of -1.2 to -1.7 [1]. While direct experimental solubility comparisons with unsubstituted uracil are not available in the literature, the addition of the hydrophilic hydroxymethyl group to the uracil scaffold is expected to enhance aqueous solubility relative to unsubstituted uracil, which is poorly soluble in water.

Physicochemical Properties Formulation Development Drug Design

Glycogen Phosphorylase Inhibition: 6-Hydroxymethyl-Glucopyranosyluracil as a Synthetic Precursor

6-Hydroxymethyl-β-D-glucopyranosyluracil serves as the starting material for synthesizing anomeric spironucleosides that have been evaluated as potential glycogen phosphorylase inhibitors [1]. Glycogen phosphorylase is a validated target for type 2 diabetes therapy, where inhibition aims to reduce excessive hepatic glucose production. The 6-hydroxymethyl functionality is essential for the subsequent synthetic transformations that generate the spironucleoside scaffold.

Diabetes Research Enzyme Inhibition Spironucleosides

Validated Application Scenarios for 6-(Hydroxymethyl)uracil in Pharmaceutical R&D and Intermediate Manufacturing


Synthesis of 6-(Chloromethyl)uracil as a Critical Intermediate for Tipiracil Hydrochloride Production

In the industrial manufacture of Tipiracil hydrochloride (a thymidine phosphorylase inhibitor co-formulated with trifluridine for metastatic colorectal cancer), 6-(hydroxymethyl)uracil is the essential precursor for producing 6-(chloromethyl)uracil via direct chlorination. The patented process achieves >99.0% purity of the chloromethyl intermediate, which is subsequently converted to Tipiracil hydrochloride through condensation and salification steps [5]. Unsubstituted uracil and other pyrimidine analogs lacking the 6-hydroxymethyl group cannot undergo this transformation, making 6-(hydroxymethyl)uracil non-substitutable in this synthetic route [5].

Synthesis of 5-Fluoro-6-(Hydroxymethyl)uridine and Related Nucleoside Analogs for Anticancer Screening

6-(Hydroxymethyl)uridine serves as a versatile intermediate for synthesizing 5-fluoro-6-(hydroxymethyl)uridine and other 5,6-disubstituted uridine derivatives. The nucleoside derivative 5-fluoro-6-(hydroxymethyl)uridine has demonstrated in vitro cytotoxicity comparable to 5-fluorouracil against a panel of human tumor cell lines including MOLT-3 (leukemia), U-937 (lymphoma), K-562 (CML), and IM-9 (B lymphoblastoid) [5]. This validates the 6-hydroxymethyl-substituted scaffold as a productive starting point for developing novel anticancer nucleoside analogs.

Development of Uracil-Based Prodrugs Leveraging Enhanced Water Solubility

N-Hydroxymethyl derivatives of nitrogen heterocycles, including uracils, exhibit higher water solubility and faster dissolution rates compared to their parent compounds [5]. With a computationally predicted aqueous solubility of 13.3 mg/mL [4], 6-(hydroxymethyl)uracil offers practical advantages for in vitro biological assays that require aqueous formulation. The improved solubility profile supports its use as a prodrug intermediate or as a scaffold for designing compounds with favorable biopharmaceutical properties.

Synthesis of Spironucleoside Glycogen Phosphorylase Inhibitors for Type 2 Diabetes Research

6-Hydroxymethyl-β-D-glucopyranosyluracil functions as the starting material for multi-step synthesis of anomeric spironucleosides that have been evaluated as potential glycogen phosphorylase inhibitors [5]. This application extends the utility of 6-(hydroxymethyl)uracil derivatives beyond oncology into metabolic disease research, where glycogen phosphorylase inhibition represents a therapeutic strategy for reducing excessive hepatic glucose output in type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Hydroxymethyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.